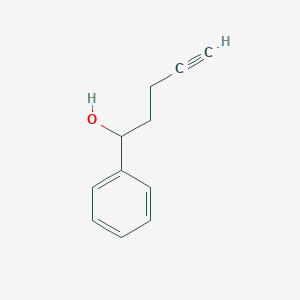

1-Phenylpent-4-yn-1-ol

Vue d'ensemble

Description

1-Phenylpent-4-yn-1-ol is an organic compound with the molecular formula C11H12O. It is characterized by a phenyl group attached to a pentyn-1-ol structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Méthodes De Préparation

1-Phenylpent-4-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-oxo-3-phenylpropanoate with propargyl bromide, followed by reduction of the resulting 1-phenylpent-4-yn-1-one using sodium borohydride . Another method involves the reaction of cinnamaldehyde with ethynylmagnesium bromide in tetrahydrofuran . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Phenylpent-4-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenylpent-4-yn-1-ol has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, research indicated that compounds derived from this alkyne alcohol can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as anticancer agents.

- Antimicrobial Properties : The compound has demonstrated notable antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : this compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various coupling reactions and cyclization processes, making it a versatile building block in synthetic chemistry .

Case Study 1: Antitumor Effects

In vitro studies have demonstrated that derivatives of this compound significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways. This highlights its potential as an anticancer agent with specific targeting capabilities.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that derivatives of this compound exhibited notable antimicrobial properties. It was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Data Tables

Mécanisme D'action

The mechanism of action of 1-Phenylpent-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparaison Avec Des Composés Similaires

1-Phenylpent-4-yn-1-ol can be compared with similar compounds such as:

4-Pentyn-1-ol: This compound has a similar structure but lacks the phenyl group, making it less versatile in certain synthetic applications.

1-Phenyl-4-penten-1-yne: This compound has a similar phenyl group but differs in the position of the triple bond, affecting its reactivity and applications. The presence of the phenyl group in this compound provides unique reactivity and makes it a valuable compound in various chemical reactions and applications.

Activité Biologique

1-Phenylpent-4-yn-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound, with the chemical formula C_{11}H_{12}O, features a phenyl group attached to a pentynol chain. Its structure can be represented as follows:

This compound's unique alkyne and alcohol functionalities contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : It has been identified as a potential inhibitor against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest it may be particularly potent against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Properties : Preliminary investigations have indicated that this compound may possess anticancer activity, although specific mechanisms remain to be fully elucidated. The compound's structural features suggest it could interfere with cellular processes critical for cancer cell survival .

The mechanism by which this compound exerts its biological effects is not entirely understood but is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and proliferation, thereby exerting its antimicrobial effects.

- Cell Signaling Interference : It may modulate pathways involved in cell survival and apoptosis in cancer cells, leading to reduced viability .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other bacteria | |

| Anticancer | Potential growth inhibition in cancer cells | |

| Enzyme Inhibition | Inhibits specific bacterial enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by Quach et al. (2014) explored the antimicrobial properties of various alkynols, including this compound. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against resistant strains such as Staphylococcus aureus. The study concluded that the compound's unique structure contributed to its effectiveness as an antimicrobial agent .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.

- In Vivo Studies : Assessing efficacy and safety in animal models to evaluate potential therapeutic applications.

- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for desired biological targets.

Propriétés

IUPAC Name |

1-phenylpent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11-12H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFSSYQMSYTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.